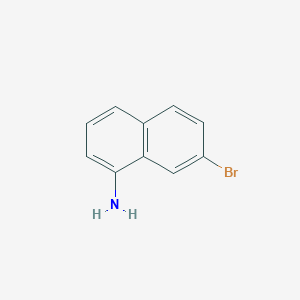

7-Bromonaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCBIPDSFWDYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623719 | |

| Record name | 7-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136924-78-2 | |

| Record name | 7-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromonaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Synthetic Applications of 7-Bromonaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7-Bromonaphthalen-1-amine, a key intermediate in organic synthesis and pharmaceutical research. Due to the limited availability of experimentally determined physical data for this specific isomer, this guide also furnishes detailed, standardized protocols for its characterization. Furthermore, a representative experimental workflow for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction, is presented to illustrate its utility as a versatile building block in medicinal chemistry.

Core Physical and Chemical Properties

This compound, identified by the CAS number 136924-78-2, is a substituted naphthalene derivative. While specific experimental data for its melting point, boiling point, and solubility are not widely reported in publicly available literature, its fundamental molecular properties have been computed and are presented below. For comparative purposes, the properties of the well-characterized isomer, 1-Bromonaphthalene, are also included.

| Property | This compound | 1-Bromonaphthalene (for comparison) |

| CAS Number | 136924-78-2[1][2] | 90-11-9 |

| Molecular Formula | C₁₀H₈BrN[1][2] | C₁₀H₇Br |

| Molecular Weight | 222.08 g/mol [1][2] | 207.07 g/mol |

| Melting Point | Data not available | -1 °C |

| Boiling Point | Data not available | 281 °C at 760 mmHg |

| Solubility | Expected to be soluble in common organic solvents. | Insoluble in water; miscible with ethanol, ether, benzene, and chloroform. |

| Computed LogP | 3.1845[1] | 3.8 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų[1] | 0 Ų |

Experimental Protocols for Physical Property Determination

The following sections outline standardized experimental procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

For solid compounds that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-method.

Methodology: Siwoloboff Method (Micro Boiling Point)

-

Sample Preparation: A small amount of this compound is placed in a small-diameter test tube (fusion tube).

-

Capillary Inversion: A standard melting point capillary tube is sealed at one end and placed, open-end down, into the fusion tube containing the sample.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility profile of a compound is essential for its application in synthesis, formulation, and biological assays. A qualitative assessment in a range of solvents is a standard initial step.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl acetate (intermediate polarity, aprotic)

-

Dichloromethane (nonpolar)

-

Toluene (nonpolar)

-

Hexane (nonpolar)

-

-

Observation: The tubes are agitated (vortexed or shaken) for a set period. The solubility is then visually assessed and categorized as "soluble," "partially soluble," or "insoluble." For more quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmaceutical applications. The presence of both an amine and a bromo substituent allows for a wide range of chemical transformations. The bromo group is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as this compound, with a boronic acid or ester.

Protocol Considerations for Amine-Containing Substrates:

The primary amine group in this compound can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or undesired side reactions. To mitigate this, several strategies can be employed:

-

Use of specific ligands: Certain phosphine ligands can minimize the inhibitory effects of the amine.

-

Protection of the amine group: The amine can be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. The protecting group is then removed in a subsequent step.

-

Careful selection of base and reaction conditions: The choice of a weaker, non-nucleophilic base and optimization of the reaction temperature can improve the outcome.

This technical guide provides a foundational understanding of the physical properties and synthetic utility of this compound. For researchers and drug development professionals, this compound represents a versatile scaffold for the synthesis of novel chemical entities. While some experimental data remains to be fully characterized and reported, the provided protocols offer a clear path for its analysis and application in the laboratory.

References

An In-depth Technical Guide to 7-Bromonaphthalen-1-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromonaphthalen-1-amine, a key building block in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthetic routes, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Chemical Structure and Properties

This compound is a substituted naphthalene derivative with the chemical formula C₁₀H₈BrN.[1] Its structure features a naphthalene core with a bromine atom at the 7-position and an amine group at the 1-position.

Chemical Structure:

CAS Number: 136924-78-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage Conditions | 4°C, protect from light | [1] |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | [1] |

| LogP | 3.1845 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

| SMILES | C1=CC=C2C(=C1N)C=C(C=C2)Br | [1] |

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of both an amino group and an aryl bromide. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the bromo group is amenable to a range of palladium-catalyzed cross-coupling reactions.

Synthetic Protocols

Adapted Experimental Protocol for the Synthesis of a Bromonaphthalen-1-amine Isomer:

This protocol is adapted from the synthesis of 8-Bromonaphthalen-1-amine and is provided as a potential route for the synthesis of this compound, which would require the corresponding 7-bromo-1-naphthoic acid.

-

Reaction: Schmidt reaction of 7-bromo-1-naphthoic acid.

-

Reagents:

-

7-bromo-1-naphthoic acid

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Aqueous ammonia (NH₄OH)

-

Petroleum ether for recrystallization

-

-

Procedure:

-

To a stirred suspension of 7-bromo-1-naphthoic acid in a mixture of concentrated sulfuric acid and chloroform at 45°C, slowly add sodium azide in portions.

-

Maintain the reaction at 45°C for approximately 90 minutes after the addition is complete.

-

Pour the reaction mixture into water and basify with aqueous ammonia.

-

Extract the aqueous layer with chloroform.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from petroleum ether.

-

Key Reactions in Drug Development

The synthetic utility of this compound in drug discovery lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse molecular fragments at the 7-position, enabling the generation of libraries of compounds for biological screening.

Logical Workflow for the Utilization of this compound in Drug Discovery:

Caption: Synthetic diversification of this compound for drug discovery.

Quantitative Data on a Related Cross-Coupling Reaction:

A patent for the synthesis of heteroaryl amine intermediate compounds reports a Suzuki coupling reaction of a protected 1-amino-4-bromonaphthalene derivative, a close structural analog of this compound. The sequence, involving in-situ protection, metallation, borylation, and Suzuki coupling, achieved a high isolated yield.

| Reactant | Coupling Partner | Reaction Type | Overall Yield | Reference |

| Protected 1-amino-4-bromonaphthalene | Heteroaryl boronic acid | Suzuki Coupling | 90% | US Patent 7,714,127 B2 |

Application in the Development of Kinase Inhibitors

Naphthalene-based scaffolds are prevalent in a variety of biologically active molecules, including kinase inhibitors. The structural rigidity and the potential for diverse functionalization make them attractive starting points for the design of targeted therapies. While specific examples of kinase inhibitors derived directly from this compound with detailed biological data are not prevalent in the public literature, its use as a building block for such compounds is a logical application in medicinal chemistry.

The EGFR Signaling Pathway: A Potential Target

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a key target for anticancer drug development.[1][2] Kinase inhibitors targeting EGFR have shown significant clinical success.

Simplified EGFR Signaling Pathway:

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for kinase inhibitors that could potentially be synthesized from precursors like this compound.

Caption: Overview of the EGFR signaling cascade and a potential point of inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its dual reactivity allows for the creation of diverse chemical libraries, particularly through modern cross-coupling methodologies. While the direct biological activity of this compound itself is not the primary focus, its role as a scaffold for the synthesis of potent and selective kinase inhibitors and other therapeutic agents is of high interest to the scientific community. Further exploration of derivatives of this compound is warranted to uncover novel drug candidates targeting critical signaling pathways in various diseases.

References

Spectroscopic Profile of 7-Bromonaphthalen-1-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 7-Bromonaphthalen-1-amine (CAS No. 136924-78-2). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Introduction

This compound is a halogenated aromatic amine of interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents and materials. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control. This guide presents a summary of its predicted spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of spectral databases for structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | d | 1H | H-8 |

| ~7.6-7.8 | m | 2H | H-4, H-5 |

| ~7.4-7.6 | m | 2H | H-3, H-6 |

| ~7.2-7.4 | d | 1H | H-2 |

| ~4.0-5.0 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~145.0 | C-1 |

| ~135.0 | C-8a |

| ~130.0 | C-4a |

| ~129.0 | C-5 |

| ~128.5 | C-6 |

| ~128.0 | C-8 |

| ~125.0 | C-4 |

| ~122.0 | C-2 |

| ~120.0 | C-7 |

| ~110.0 | C-3 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H asymmetric stretch |

| 3300-3400 | Medium, Sharp | N-H symmetric stretch |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1600-1650 | Strong | N-H bend (scissoring) |

| 1500-1550 | Strong | Aromatic C=C stretch |

| 1250-1340 | Strong | Aromatic C-N stretch |

| 1000-1100 | Strong | C-Br stretch |

| 800-850 | Strong | C-H out-of-plane bend |

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 221/223 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 142 | Medium | [M - Br]⁺ |

| 115 | High | [C₉H₇]⁺ (Naphthyl fragment) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded by passing an infrared beam through the pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization for specific instrumentation.

Solubility Profile of 7-Bromonaphthalen-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromonaphthalen-1-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its expected qualitative solubility based on the physicochemical properties of analogous compounds. Furthermore, a detailed, robust experimental protocol is provided for researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound is a substituted aromatic amine with a molecular structure that influences its interactions with various solvents. The presence of the naphthalene core, a primary amine group, and a bromine atom imparts a combination of polar and non-polar characteristics. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a building block or intermediate.

Qualitative Solubility Profile

Based on these principles, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that this information is predictive and should be confirmed by experimental determination for any critical application.

| Solvent Class | Specific Solvents | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of alcohols, and the naphthalene ring has favorable interactions. |

| Ethers | Diethyl Ether, THF | Soluble | Ethers can act as hydrogen bond acceptors for the amine protons, and the overall non-polar character of the solvent is compatible. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the molecule. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with some polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic naphthalene core of the solute will have strong, favorable π-stacking interactions with aromatic solvents. |

| Polar Aprotic Solvents | DMF, DMSO | Soluble | These solvents are highly effective at dissolving a wide range of organic molecules, including those with polar functional groups. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the amine group may limit solubility in highly non-polar aliphatic hydrocarbons. |

| Water | Water | Insoluble | The large, hydrophobic naphthalene ring significantly outweighs the hydrogen bonding capability of the amine group, leading to poor aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to determine the required time by sampling at various intervals (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle. Centrifugation can also be used to facilitate this separation.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Dilution:

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear dynamic range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 7-Bromonaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 7-Bromonaphthalen-1-amine. Due to a lack of specific published data on the thermal properties of this compound, this document outlines a recommended experimental approach for its characterization, based on established analytical techniques.

Executive Summary

This compound is an important intermediate in organic synthesis, particularly in the development of dyes, pigments, and potential pharmaceutical candidates[1]. Understanding its thermal stability is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various applications. This guide addresses the current knowledge gap by presenting a proposed methodology for thermal analysis and discussing potential decomposition pathways based on its chemical structure.

Thermal Stability Data

Currently, there is no publicly available experimental data on the specific decomposition temperature of this compound. A review of safety data sheets explicitly states "Decomposition temperature: No data"[2]. To address this, a systematic evaluation using thermal analysis techniques is recommended.

Table 1: Summary of Thermal Properties for this compound

| Property | Value | Source |

| Melting Point | Not available | - |

| Onset Decomposition Temperature (Tonset) | Not available | - |

| Peak Decomposition Temperature (Tpeak) | Not available | - |

| Hazardous Decomposition Products | Carbon monoxide, nitrogen oxides, hydrogen bromide | [2] |

Proposed Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocols are based on standard methodologies for the analysis of organic compounds[3].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, such as high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition[3]. To investigate oxidative stability, a parallel experiment can be performed under a controlled air or oxygen atmosphere[3].

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate, typically 10 °C/min[3].

-

Data Analysis: Record the sample mass as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, typically by the intersection of the baseline tangent and the tangent of the steepest mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any endothermic or exothermic events associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Atmosphere: Maintain a purge of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak. Decomposition may be observed as a complex series of endothermic and/or exothermic events.

Visualized Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

Predicted Decomposition Pathway

While the specific decomposition pathway for this compound has not been experimentally determined, a hypothetical pathway can be proposed based on the known chemistry of aromatic amines and organobromine compounds. At elevated temperatures, the weaker C-Br and C-N bonds are likely to be the initial sites of fragmentation.

The decomposition is expected to proceed via radical mechanisms, leading to the formation of various smaller molecules. The presence of bromine suggests that hydrogen bromide (HBr) will be a major decomposition product, as observed with many brominated flame retardants[4]. The nitrogen-containing amino group will likely lead to the formation of nitrogen oxides (NOx) under oxidative conditions, or ammonia and other nitrogenous compounds under inert atmospheres. The naphthalene core may undergo fragmentation to smaller aromatic or aliphatic hydrocarbons.

Caption: Hypothetical Decomposition Pathway.

Conclusion and Recommendations

There is a clear need for experimental characterization of the thermal stability and decomposition of this compound. The protocols outlined in this guide provide a robust framework for obtaining this critical data. Researchers and drug development professionals working with this compound are strongly encouraged to perform TGA and DSC analyses to ensure safe handling and to better understand its properties. The resulting data will be invaluable for process optimization, risk assessment, and regulatory compliance.

References

The Synthesis and Discovery of Novel 7-Aminonaphthalene Derivatives: A Technical Guide for Drug Development

Introduction

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, renowned for its versatility in the development of therapeutic agents. Its rigid structure and lipophilic nature provide an ideal framework for the design of molecules with a wide spectrum of biological activities. Naphthalene-based compounds have shown significant promise in therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.[1] Several FDA-approved drugs, including Nafcillin (antibacterial), Naftifine (antifungal), and Naproxen (anti-inflammatory), feature the naphthalene core, underscoring its clinical importance.[1] This guide focuses on the synthesis, discovery, and biological evaluation of a specific class of these compounds: novel 7-aminonaphthalene derivatives. The introduction of an amino group at the 7-position offers a key site for chemical modification, enabling the fine-tuning of physicochemical properties and biological activities.

Synthesis of 7-Aminonaphthalene Derivatives

The synthesis of 7-aminonaphthalene derivatives can be achieved through various established and modern organic chemistry methodologies. Key strategies include classical nucleophilic substitution reactions and modern catalytic cross-coupling reactions.

Bucherer-Lepetit Reaction

A cornerstone in the synthesis of naphthylamines from naphthols is the Bucherer-Lepetit reaction. This reversible reaction involves the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[2][3] The reaction is particularly useful for the industrial production of aminonaphthalenesulfonic acids, which are precursors for dyes.[2] For instance, it is employed in the conversion of 1,7-dihydroxynaphthalene to 7-amino-1-naphthol.[2][3]

A one-pot synthesis method for 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene has been reported, demonstrating a highly selective Bucherer reaction. This process offers an efficient route to this antidepressant intermediate.[4] Furthermore, microwave-assisted Bucherer reactions have been developed, providing a simple and efficient method to prepare aminonaphthalene derivatives in good yields with significantly reduced reaction times.[5]

Palladium-Catalyzed Buchwald-Hartwig Amination

For a more versatile and modern approach, the Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and an amine.[6][7] This method is particularly advantageous due to its broad substrate scope and tolerance of various functional groups, overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[6] The reaction typically employs a palladium catalyst with specialized phosphine ligands, such as XPhos, SPhos, or BrettPhos, to enhance efficiency and selectivity.[8]

Experimental Protocols: Synthesis

Protocol 1: One-Pot Synthesis of 7-N,N-dimethylamino-2-naphthol via Bucherer Reaction[4]

Materials:

-

2,7-Dihydroxynaphthalene

-

Sodium bisulfite

-

30% Dimethylamine in methanol solution

-

30% Sodium hydroxide solution

-

Nitrogen gas

-

1 L autoclave with mechanical stirrer

Procedure:

-

Charge the autoclave with 160 g of 2,7-dihydroxynaphthalene, 114 g of sodium bisulfite, and 160 g of 30% dimethylamine methanol solution.

-

Stir the mixture at 60°C for 3 hours under a 0.3 MPa nitrogen atmosphere.

-

After the reaction, add 200 g of 30% sodium hydroxide solution to the mixture and stir for 30 minutes under atmospheric pressure.

-

Filter the resulting mixture.

-

Wash the collected solid with water.

-

Recrystallize the crude product to obtain pure 7-N,N-dimethylamino-2-naphthol.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[6][7]

Materials:

-

Aryl halide (e.g., 7-bromo-2-naphthol)

-

Amine

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.4 eq) in a dry reaction vessel.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-120°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activities of 7-Aminonaphthalene Derivatives

Derivatives of 7-aminonaphthalene have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Anticancer Activity

Naphthalene derivatives have been identified as promising anticancer agents, with some acting as inhibitors of critical cellular pathways.[9] For instance, certain naphthylthiazolylamine derivatives have been synthesized and evaluated for their cytotoxic and anticancer potential against human hepatocellular carcinoma (Hep-G2) and human lung adenocarcinoma (A549) cells.[10] While specific IC50 values for many 7-aminonaphthalene derivatives are not extensively reported in readily available literature, related naphthoquinone and aminobenzylnaphthol derivatives have shown potent anticancer activity with IC50 values in the micromolar and even nanomolar range against various cancer cell lines.[11][12]

Table 1: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthylthiazolylamine (5f) | Hep-G2 | >200 (66% viability at 200 µM) | [10] |

| Naphthylthiazolylamine (5d) | Hep-G2 | >50 (60% viability at 50 µM) | [10] |

| Aminobenzylnaphthol (MMZ-140C) | BxPC-3 (pancreatic) | 30.15 ± 9.39 | [11] |

| Aminobenzylnaphthol (MMZ-45B) | HT-29 (colorectal) | 31.78 ± 3.93 | [11] |

| Naphthoquinone (56c) | MCF-7 (breast) | 10.4 | [12] |

| Naphthoquinone (56c) | HT-29 (colorectal) | 6.8 | [12] |

| Naphthoquinone (56c) | MOLT-4 (leukemia) | 8.4 | [12] |

Anti-inflammatory Activity

Several novel alpha-amino naphthalene derivatives have demonstrated potent anti-inflammatory activity with less ulcerogenic effects compared to the standard drug phenylbutazone.[13][14] The anti-inflammatory properties are often evaluated using the carrageenan-induced paw edema model in rodents.[15][16][17] The mechanism of action for some anti-inflammatory phytochemicals involves the modulation of the TLR4/NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18][19]

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research. Naphthalene derivatives have been explored for their antibacterial and antifungal properties.[20] Various screening methods, such as disk diffusion, well diffusion, and broth dilution, are employed to determine the minimum inhibitory concentration (MIC) of these compounds against a panel of pathogenic microorganisms.[5]

Experimental Protocols: Biological Assays

Protocol 3: MTT Assay for Cytotoxicity[2][3][21]

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (7-aminonaphthalene derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 4: Carrageenan-Induced Paw Edema Assay[15][16][17][22]

Materials:

-

Rodents (e.g., Wistar rats or Sprague Dawley rats)

-

Test compounds (7-aminonaphthalene derivatives)

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Divide the animals into groups (control, standard, and test groups).

-

Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing the Path Forward: Workflows and Pathways

Drug Discovery and Development Workflow

The journey from a promising compound to a marketable drug is a long and complex process. The following diagram illustrates a typical workflow for drug discovery and development.[21][22][23][24]

Caption: A generalized workflow for drug discovery and development.

Synthetic Workflow for 7-Aminonaphthalene Derivatives

The synthesis of a library of 7-aminonaphthalene derivatives can be systematically approached as depicted in the following workflow.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. mdpi.com [mdpi.com]

- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. inotiv.com [inotiv.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. process.st [process.st]

- 22. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 23. researchgate.net [researchgate.net]

- 24. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

An In-depth Technical Guide to the Reactivity of the Amine Group in 7-Bromonaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromonaphthalen-1-amine is a versatile bifunctional molecule integral to the synthesis of a wide array of chemical entities, from dyes and pigments to complex pharmaceutical agents.[1] This technical guide provides a comprehensive analysis of the reactivity of its primary amine group, focusing on its basicity, nucleophilicity, and its utility in key synthetic transformations. This document aims to serve as a critical resource for researchers leveraging this scaffold in synthetic chemistry and drug discovery.

Introduction

The unique electronic and steric environment of the amine group in this compound, conferred by the fused aromatic naphthalene ring and the presence of a bromine substituent, dictates its chemical behavior. Understanding these characteristics is paramount for its effective utilization in the synthesis of novel compounds. This guide will delve into the fundamental aspects of the amine's reactivity, supported by quantitative data, detailed experimental protocols, and logical workflows.

Physicochemical Properties and Basicity

Table 1: pKa Values of Relevant Amines

| Compound | pKa of Conjugate Acid | Reference |

| 1-Naphthylamine | 3.92 | [2] |

| 2-Naphthylamine | 4.16 | [1] |

| Aniline | 4.6 | |

| This compound (Estimated) | ~3.5 - 3.8 |

The bromine atom at the 7-position exerts a weak electron-withdrawing inductive effect (-I) on the naphthalene ring system. This effect slightly reduces the electron density on the nitrogen atom of the amine group, thereby decreasing its basicity compared to the unsubstituted 1-naphthylamine. Therefore, the pKa of the conjugate acid of this compound is estimated to be slightly lower than that of 1-naphthylamine.

Nucleophilicity and Reactivity in Substitution Reactions

The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile, enabling it to participate in a variety of substitution reactions.

Acylation

Acylation of the amine group with acyl chlorides or anhydrides readily forms the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of N-(7-bromonaphthalen-1-yl)acetamide

-

Materials: this compound, acetyl chloride, pyridine, dichloromethane.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Alkylation

Alkylation of the amine with alkyl halides can proceed to form secondary, tertiary, and even quaternary ammonium salts. Controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the alkylated products. Mono-alkylation can be favored by using a large excess of the primary amine.

Experimental Protocol: Synthesis of N-Alkyl-7-bromonaphthalen-1-amine

-

Materials: this compound, alkyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add the alkyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Sulfonylation

Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Experimental Protocol: Synthesis of N-(7-bromonaphthalen-1-yl)benzenesulfonamide

-

Materials: this compound, benzenesulfonyl chloride, pyridine, dichloromethane.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add pyridine (1.5 eq).

-

Cool the solution to 0 °C and slowly add benzenesulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by recrystallization from a suitable solvent system.

-

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including the Sandmeyer reaction to introduce a range of substituents.[1][4]

Experimental Protocol: Diazotization of this compound

-

Materials: this compound, sodium nitrite, hydrochloric acid, water.

-

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in subsequent reactions.[5]

-

Caption: Diazotization followed by Sandmeyer reaction.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules. Its derivatives have been explored as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. For instance, naphthalene-based compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and Ubiquitin-Specific Peptidase 7 (USP7).[6][7][8][9][10][11][12][13]

The development of such inhibitors often follows a fragment-based drug discovery (FBDD) approach. This workflow involves screening a library of small molecules ("fragments") for weak binding to the target protein. Promising fragments are then optimized through synthetic chemistry to improve their potency and selectivity.

Caption: Fragment-based drug discovery workflow.[2][14][15][16][17]

Conclusion

The amine group in this compound exhibits a rich and versatile reactivity profile. Its moderate basicity and pronounced nucleophilicity make it a key functional handle for a wide range of synthetic transformations, including acylation, alkylation, sulfonylation, and diazotization. The resulting derivatives are of significant interest in materials science and, most notably, in drug discovery, where the naphthalene scaffold serves as a privileged structure for the development of novel therapeutic agents. A thorough understanding of the reactivity of this amine group is crucial for unlocking the full potential of this compound as a building block in modern organic synthesis.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Electronic Properties of 7-Bromonaphthalen-1-amine for Materials Science

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Bromonaphthalen-1-amine is a substituted polycyclic aromatic compound with potential applications in organic electronics and medicinal chemistry. Its electronic properties, governed by the interplay of the naphthalene core with electron-donating amine and electron-withdrawing bromine substituents, are critical for its function in materials science applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This guide provides a comprehensive overview of the core electronic properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document establishes a framework for its characterization. It outlines detailed experimental and computational protocols for determining key electronic parameters, provides estimated values based on theoretical calculations of related compounds, and presents a logical workflow for its systematic evaluation as a material for electronic devices.

Introduction to this compound

This compound belongs to the family of naphthalenamines, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. Naphthalene-based compounds are widely utilized in the development of organic electronic materials due to their rigid, planar structure and efficient charge transport capabilities. They serve as foundational components for fluorescent materials, charge transport layers, and host materials in OLEDs.[1][2] The functionalization of the naphthalene core with an amino (-NH₂) group and a bromine (-Br) atom at the 7- and 1-positions, respectively, is expected to significantly modulate its electronic and optical properties.

-

Amino Group (-NH₂): Typically acts as an electron-donating group, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially facilitating hole injection and transport.

-

Bromine Atom (-Br): Acts as an electron-withdrawing group through induction and can influence intersystem crossing rates due to the heavy atom effect, which is relevant for phosphorescent materials.

The specific substitution pattern of this compound dictates the precise electronic structure, making its detailed characterization essential for predicting its behavior in electronic devices.

Core Electronic Properties and Their Importance

The performance of an organic semiconductor is primarily determined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Level: Represents the energy required to remove an electron from the molecule (ionization potential). In electronic devices, it governs the efficiency of hole injection from the anode.

-

LUMO Level: Represents the energy released when an electron is added to the molecule (electron affinity). It dictates the efficiency of electron injection from the cathode.

-

HOMO-LUMO Gap (Energy Gap, Eg): The energy difference between the LUMO and HOMO levels. This is a critical parameter that determines the intrinsic optical and electrical properties of the material, including its absorption and emission color and its electrical conductivity.[3] A smaller energy gap generally corresponds to absorption at longer wavelengths.

Understanding these parameters is crucial for designing multilayered organic electronic devices, as the energy levels of adjacent materials must be aligned to ensure efficient charge injection and transport.

Proposed Characterization Workflow

Given the absence of comprehensive experimental data for this compound, a systematic workflow is proposed for its complete electronic characterization. This workflow combines computational modeling with experimental validation.

Estimated Electronic Properties

While direct experimental values are unavailable, we can estimate the electronic properties of this compound by starting with the parent naphthalene molecule and considering the effects of the amine and bromo substituents. A computational study of naphthalene using Density Functional Theory (DFT) with the B3LYP/6-31G(d) basis set provides a reference point.[4] Furthermore, a combined experimental and DFT study on naphthalene-1,5-diamine derivatives offers insights into how amine groups influence the frontier orbitals.[3]

| Property | Naphthalene (Reference)[4] | This compound (Estimated) | Rationale for Estimation |

| HOMO Energy | -6.13 eV | ~ -5.5 to -5.8 eV | The electron-donating -NH₂ group is expected to significantly raise the HOMO energy level, making the molecule easier to oxidize. |

| LUMO Energy | -1.38 eV | ~ -1.5 to -1.8 eV | The electron-withdrawing -Br group is expected to lower the LUMO energy level, making the molecule easier to reduce. |

| Energy Gap (Eg) | 4.75 eV | ~ 3.7 to 4.3 eV | The combined effect of the raised HOMO and lowered LUMO should result in a substantially reduced HOMO-LUMO gap compared to the parent naphthalene. |

Note: These values are theoretical estimations and require experimental validation.

Experimental Protocols

To validate the estimated properties and fully characterize this compound, the following standard experimental protocols are recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electroanalytical technique used to study redox processes and determine the HOMO and LUMO energy levels of a molecule.[5][6]

-

Objective: To measure the oxidation (Eox) and reduction (Ered) potentials of the compound. These values are then used to calculate the HOMO and LUMO energies.

-

Methodology:

-

Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The resulting current is measured and plotted against the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard for calibration.

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, using the following empirical formulas:

-

EHOMO = -[Eoxonset - EFc/Fc+1/2 + 4.8] eV

-

ELUMO = -[Eredonset - EFc/Fc+1/2 + 4.8] eV

-

-

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

These techniques are used to determine the optical properties of the material, including the optical band gap.

-

Objective: To measure the absorption and emission spectra of this compound to determine its optical energy gap (Egopt).

-

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane or cyclohexane). For solid-state measurements, a thin film can be prepared by spin-coating or thermal evaporation onto a transparent substrate like quartz.

-

UV-Vis Measurement: The absorption spectrum is recorded using a spectrophotometer. The absorption onset (λonset) is determined from the low-energy edge of the lowest energy absorption band.

-

PL Measurement: The sample is excited at a wavelength within its absorption band, and the resulting emission spectrum is recorded using a spectrofluorometer.

-

Data Analysis: The optical energy gap is calculated from the absorption onset wavelength using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Conclusion

This compound presents an intriguing molecular structure for materials science research. The presence of both electron-donating and electron-withdrawing groups on the naphthalene core suggests that its electronic properties can be tuned for specific applications in organic electronics. While direct experimental data remains to be published, this guide provides a robust framework for its characterization. The proposed workflow, combining computational prediction with established experimental protocols like cyclic voltammetry and UV-Vis spectroscopy, will enable researchers to accurately determine its frontier orbital energy levels and optical band gap. The estimated properties provided herein serve as a preliminary guide for future investigations into the potential of this compound as a novel organic semiconductor.

References

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. nbinno.com [nbinno.com]

- 3. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Versatility of 7-Bromonaphthalen-1-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various functionalized naphthalene building blocks, 7-Bromonaphthalen-1-amine stands out as a particularly versatile precursor for the synthesis of novel therapeutic agents. Its distinct arrangement of a reactive primary amine and a readily modifiable bromine atom on the bicyclic aromatic core provides a powerful platform for generating diverse molecular libraries with the potential to interact with a wide array of biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors.

Core Attributes and Synthetic Versatility

This compound possesses two key functional groups that are amenable to a wide range of chemical transformations. The primary amine at the 1-position can readily undergo acylation, alkylation, and sulfonylation reactions, allowing for the introduction of various side chains that can modulate the compound's physicochemical properties and target engagement. More significantly, the bromine atom at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the facile installation of a diverse array of aryl, heteroaryl, and alkyl groups, providing a robust strategy for exploring the structure-activity relationships (SAR) of naphthalene-based compounds.[1]

Application in Kinase Inhibitor Development

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The naphthalene core has been identified as a privileged scaffold in the design of kinase inhibitors. The planar aromatic system can engage in crucial π-stacking interactions within the ATP-binding pocket of many kinases, while strategic functionalization allows for the formation of specific hydrogen bonds and hydrophobic interactions with key amino acid residues.

Derivatives of this compound are promising candidates for the development of inhibitors targeting various kinases, including but not limited to:

-

p38 MAP Kinase: Involved in inflammatory responses.

-

Raf Kinases (e.g., B-Raf): Key components of the MAPK/ERK signaling pathway, often mutated in cancer.

-

Aurora Kinases: Essential for cell cycle regulation and a target in oncology.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis in cancer.

-

Bruton's Tyrosine Kinase (BTK): A crucial signaling molecule in B-cells and a target for autoimmune diseases and B-cell malignancies.

The synthesis of potent kinase inhibitors often involves the coupling of a heterocyclic moiety to an aromatic scaffold. For instance, the Suzuki-Miyaura coupling of this compound with heteroaryl boronic acids, such as 3-pyridylboronic acid, can generate derivatives where the nitrogen atom of the pyridine ring can act as a key hydrogen bond acceptor, a common feature in many kinase inhibitors.

While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the broader class of naphthalene-based inhibitors provides a strong rationale for its exploration. The following table summarizes the inhibitory activities of some representative naphthalene derivatives against various kinases, illustrating the potential of this scaffold.

| Compound Class | Target Kinase | IC50 (nM) |

| Naphthalene-based diarylamides | B-Raf (wild-type) | Data not specified |

| Naphthalene-based diarylamides | B-Raf (V600E mutant) | Data not specified |

| Naphthalene-based diarylamides | c-Raf | Data not specified |

| 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines | BTK | 11.8 |

Note: The data in this table is derived from studies on naphthalene derivatives and is intended to be illustrative of the potential of the scaffold. Specific IC50 values for direct derivatives of this compound are limited in publicly available literature.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

Synthesis: Suzuki-Miyaura Coupling of this compound with 3-Pyridylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 7-(pyridin-3-yl)naphthalen-1-amine.

Materials:

-

This compound

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 3-pyridylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 7-(pyridin-3-yl)naphthalen-1-amine.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

-

Synthesized 7-substituted naphthalen-1-amine derivatives

-

Recombinant target kinase

-

Kinase substrate (e.g., a generic peptide or a specific protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

To the wells of the assay plate, add the kinase assay buffer.

-

Add the test compound solution.

-

Add the target kinase.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

-

Signaling Pathway Context

Derivatives of this compound, when developed as kinase inhibitors, would interfere with specific signaling pathways implicated in disease. For example, an inhibitor of a kinase in the MAPK/ERK pathway could block the downstream signaling cascade that promotes cell proliferation in cancer.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the systematic and efficient generation of diverse libraries of compounds. With the naphthalene scaffold being a well-established pharmacophore for kinase inhibition, derivatives of this compound hold significant promise for the development of novel therapeutics targeting a range of kinases implicated in various diseases. The synthetic accessibility and potential for broad chemical diversification make it an attractive starting point for drug discovery campaigns aimed at identifying next-generation kinase inhibitors. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

7-Bromonaphthalen-1-amine as a Precursor for Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The naphthalene scaffold is a prominent fluorophore in the design of these probes due to its inherent photophysical properties, including high quantum yields and environmental sensitivity. 7-Bromonaphthalen-1-amine, featuring a reactive bromine atom and a nucleophilic amino group, represents a versatile yet underexplored precursor for the synthesis of novel fluorescent probes. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse functionalities. The amino group provides a site for conjugation to biomolecules or for the introduction of recognition moieties.

While specific, well-documented examples of fluorescent probes synthesized directly from this compound are limited in publicly accessible literature, the principles of probe design and synthesis can be effectively illustrated through closely related and more extensively studied naphthalene-based precursors. This guide will detail the synthetic strategies, photophysical properties, and applications of fluorescent probes derived from analogous bromonaphthalene structures, providing a technical framework for the potential development of probes from this compound.

Synthetic Strategies for Naphthalene-Based Fluorescent Probes

The synthesis of fluorescent probes from bromonaphthalene precursors typically involves the functionalization of the carbon-bromine bond to extend the π-conjugated system and to introduce specific sensing moieties. The following sections detail common synthetic routes using precursors like 4-bromo-1,8-naphthalic anhydride, which are analogous to potential reactions with this compound.

Synthesis of a Naphthalimide-Based Fluorescent Probe for Metal Ion Detection

A common strategy involves the conversion of a bromo-naphthalene precursor to a naphthalimide derivative, which can then be functionalized to create a specific sensor. For instance, a probe for Cu²⁺ has been developed from 4-bromo-1,8-naphthalic anhydride.[1]

Experimental Protocol:

-

Synthesis of N-butyl-4-bromo-1,8-naphthalimide (Intermediate A):

-